

Milpecitinib chemical structure and properties

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Compound of Interest

Compound Name: *Milpecitinib*

Cat. No.: *B2896994*

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Milpecitinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milpecitinib is a small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes. [1] The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, playing a significant role in the immune response and hematopoiesis. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers, making JAK inhibitors a promising class of therapeutic agents. This document provides a comprehensive technical overview of **Milpecitinib**, covering its chemical structure, properties, and biological activity.

Chemical Structure and Properties

Milpecitinib is an achiral molecule with the chemical formula C₂₀H₂₀N₄O₂S. [2][3][4][5][6]

Table 1: Chemical Identifiers of **Milpecitinib**

Identifier	Value
IUPAC Name	N-(3-(4-(5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl)thiazol-2-yl)phenyl)acetamide[1]
CAS Number	1415819-54-3[1]
Chemical Formula	C20H20N4O2S[1][2][5][6]
Molecular Weight	380.47 g/mol [1][2][3][5][6]
Canonical SMILES	CC(=O)Nc1cccc(c1)-c2nc(cs2)-c3cc(C(=O)N4CCCC4)[nH]c3[1][4][6]
InChI Key	ABZCXQGJBVWZBD-UHFFFAOYSA-N[1][4][6]

Table 2: Physicochemical Properties of **Milpecitinib**

Property	Value
Appearance	Crystalline solid (Predicted)
Melting Point	Data not publicly available
Boiling Point	Data not publicly available
Solubility	Data not publicly available
pKa	Data not publicly available

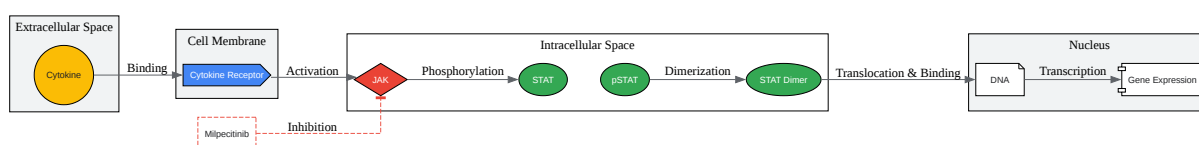
Mechanism of Action: JAK-STAT Pathway Inhibition

Milpecitinib functions as a Janus kinase inhibitor.[1] The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for the signal transduction of a wide array of cytokines and growth factors.

The binding of a cytokine to its receptor on the cell surface leads to the activation of associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and

translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell growth.

By inhibiting JAKs, **Milpecitinib** is expected to block this signaling cascade, thereby downregulating the inflammatory and proliferative responses mediated by the JAK-STAT pathway.



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Caption: The JAK-STAT signaling pathway and the inhibitory action of **Milpecitinib**.

Pharmacodynamics

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.^{[7][8][9]} The selectivity of a JAK inhibitor is determined by comparing its IC₅₀ values across the different JAK isoforms. While specific IC₅₀ values for **Milpecitinib** are not publicly available, the general procedure for their determination is outlined in the experimental protocols section.

Table 3: Inhibitory Activity of **Milpecitinib** (Hypothetical Data)

Target	IC50 (nM)
JAK1	Data not publicly available
JAK2	Data not publicly available
JAK3	Data not publicly available
TYK2	Data not publicly available

Experimental Protocols

While specific experimental protocols for **Milpecitinib** are not available in the public domain, a generalized in vitro kinase assay protocol to determine the IC50 values for a JAK inhibitor is described below. This protocol is based on commonly used methods in the field.

Objective: To determine the in vitro inhibitory activity of **Milpecitinib** against JAK1, JAK2, JAK3, and TYK2 kinases.

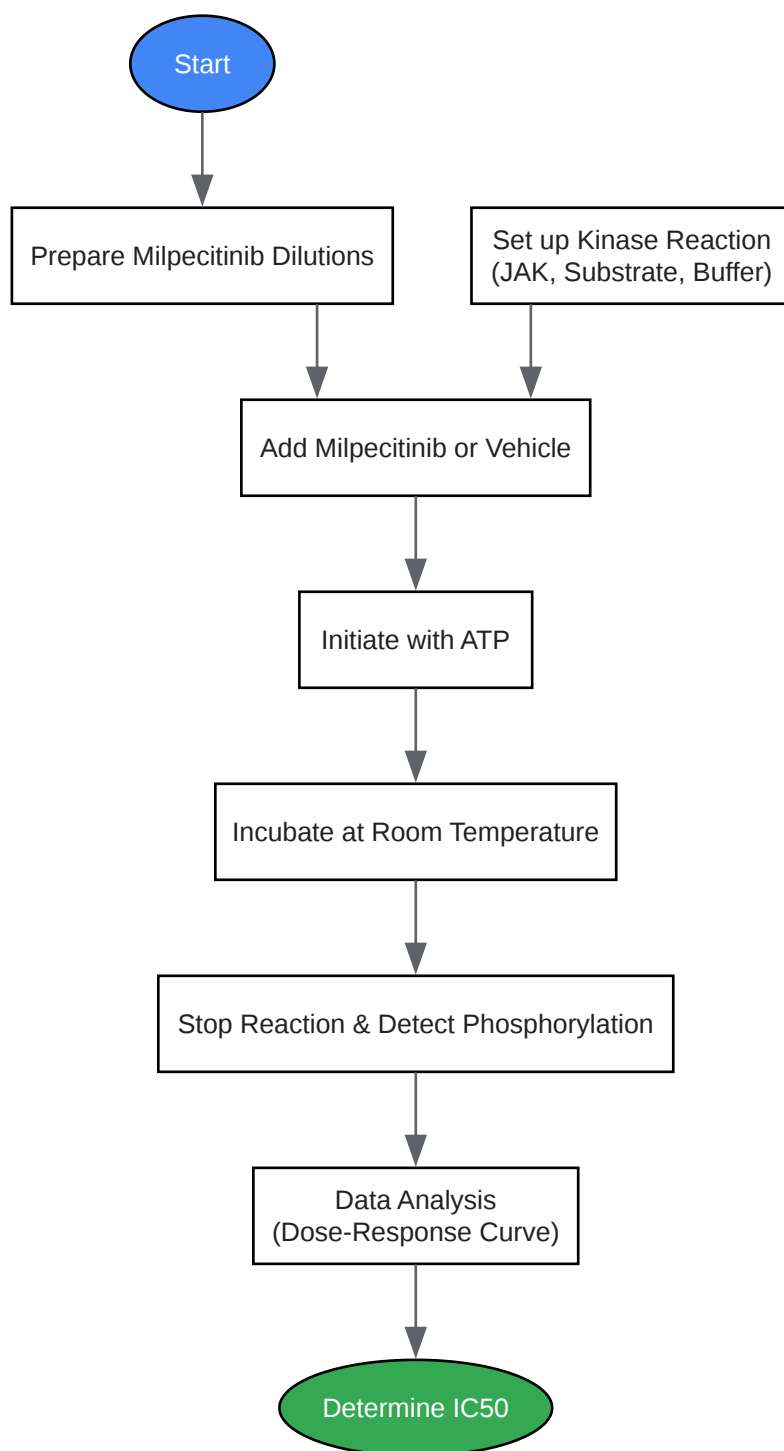
Principle: A common method for determining kinase activity is to measure the phosphorylation of a substrate peptide by the kinase. This can be achieved using various detection methods, such as radiolabeling with ^{32}P -ATP, fluorescence-based assays, or mass spectrometry to detect the phosphorylated product.

Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
- Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
- Adenosine triphosphate (ATP)
- **Milpecitinib** (dissolved in a suitable solvent, e.g., DMSO)
- Kinase assay buffer (e.g., containing HEPES, MgCl_2 , Brij-35, EGTA)
- Detection reagents (e.g., ^{32}P -ATP, phosphospecific antibody, or mass spectrometer)
- 384-well plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Milpecitinib** in the kinase assay buffer.
- **Kinase Reaction:** a. In a 384-well plate, add the kinase assay buffer. b. Add the substrate peptide and the respective JAK enzyme. c. Add the diluted **Milpecitinib** or vehicle control (e.g., DMSO) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- **Detection:** Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method.
- **Data Analysis:** a. Plot the percentage of kinase inhibition against the logarithm of the **Milpecitinib** concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Pharmacokinetics, Metabolism, and Toxicology

There is currently no publicly available information on the absorption, distribution, metabolism, excretion (ADME), or toxicology of **Milpecitinib**. Preclinical and clinical studies are required to characterize these properties.

Conclusion

Milpecitinib is a Janus kinase inhibitor with a well-defined chemical structure. Its mechanism of action through the inhibition of the JAK-STAT pathway suggests potential therapeutic applications in immune-mediated diseases and oncology. However, a comprehensive understanding of its biological activity and safety profile is pending the public release of detailed pharmacodynamic, pharmacokinetic, and toxicological data from preclinical and clinical investigations. Further research is necessary to fully elucidate the therapeutic potential of **Milpecitinib**.

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